molecular formula C30H30BrNO6 B301964 2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID

2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID

Cat. No.: B301964
M. Wt: 580.5 g/mol
InChI Key: JQFORHLORSHCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a bromine atom, and an ethoxy group attached to a phenyl ring, along with an acridinyl moiety and an acetic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID typically involves multiple steps, including the formation of the acridinyl core, the introduction of the benzyloxy, bromo, and ethoxy substituents, and the final acetic acid functionalization. Common synthetic routes may include:

    Formation of the Acridinyl Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy, bromo, and ethoxy groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as benzyl chloride, bromine, and ethyl iodide, respectively.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride for benzyloxy substitution, bromine for bromination, and ethyl iodide for ethoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2-{9-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID: can be compared with other similar compounds, such as:

    (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    (9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid: Similar structure but with a methoxy group instead of ethoxy.

These comparisons highlight the uniqueness of This compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C30H30BrNO6

Molecular Weight

580.5 g/mol

IUPAC Name

2-[9-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C30H30BrNO6/c1-2-37-25-15-19(14-20(31)30(25)38-17-18-8-4-3-5-9-18)27-28-21(10-6-12-23(28)33)32(16-26(35)36)22-11-7-13-24(34)29(22)27/h3-5,8-9,14-15,27H,2,6-7,10-13,16-17H2,1H3,(H,35,36)

InChI Key

JQFORHLORSHCTJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=CC=C5

Origin of Product

United States

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